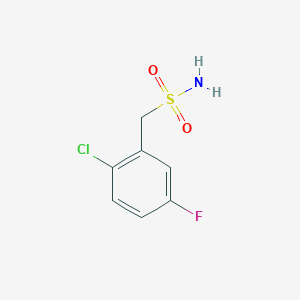

(2-Chloro-5-fluorophenyl)methanesulfonamide

説明

(2-Chloro-5-fluorophenyl)methanesulfonamide (Molecular Formula: C₇H₇ClFNO₂S) is a halogenated aromatic sulfonamide characterized by a methanesulfonamide group attached to a 2-chloro-5-fluorophenyl ring. Key structural and physicochemical properties include:

- SMILES:

C1=CC(=C(C=C1F)CS(=O)(=O)N)Cl - InChIKey:

OFXFIBLMKBJTHW-UHFFFAOYSA-N - Collision Cross-Section (CCS) Predictions (via computational modeling):

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.99428 | 141.9 |

| [M+Na]⁺ | 245.97622 | 153.2 |

| [M-H]⁻ | 221.97972 | 141.9 |

The compound’s CCS values suggest moderate molecular size and polarity, influenced by the electron-withdrawing chloro and fluoro substituents on the aromatic ring .

特性

IUPAC Name |

(2-chloro-5-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXFIBLMKBJTHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of (2-Chloro-5-fluorophenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield of the compound .

化学反応の分析

Types of Reactions: (2-Chloro-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives .

科学的研究の応用

(2-Chloro-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of (2-Chloro-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

類似化合物との比較

1-(2-Chlorophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide

1-(2-Chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

- Molecular Formula: C₉H₉ClNO₃S (inferred from )

- Key Structural Differences: Substitution: Features a chloroacetyl group at the 4-position of the phenyl ring.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The chloro and fluoro substituents in (2-chloro-5-fluorophenyl)methanesulfonamide enhance electrophilicity and may influence metabolic stability compared to non-halogenated analogs.

- The dihydrobenzofuran and dimethylaminoethyl groups in Compound 1428371-43-0 introduce polarizable π-systems and tertiary amines, which may enhance solubility and target interaction versatility .

Collision Cross-Section (CCS) Comparisons

While CCS data for analogs is unavailable, the parent compound’s predicted CCS values (141.9–153.2 Ų) reflect its compact aromatic core and moderate polarity. Bulkier derivatives (e.g., Compound 1428371-43-0) are expected to exhibit higher CCS due to increased molecular surface area .

生物活性

(2-Chloro-5-fluorophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. Sulfonamides are known for their antibacterial properties, and the introduction of halogen substituents can enhance their efficacy against various biological targets. This article reviews the biological activity of (2-Chloro-5-fluorophenyl)methanesulfonamide with a focus on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (2-Chloro-5-fluorophenyl)methanesulfonamide can be described as follows:

- Molecular Formula : C7H8ClFNO2S

- Molecular Weight : 209.66 g/mol

- Functional Groups : Chlorine and fluorine substituents on a phenyl ring, along with a methanesulfonamide group.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of (2-Chloro-5-fluorophenyl) have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides.

Table 1: Antibacterial Activity Comparison

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| (2-Chloro-5-fluorophenyl)methanesulfonamide | E. coli | 15 |

| (2-Chloro-5-fluorophenyl)phenol | S. aureus | 18 |

| Acarbose (Control) | E. coli | 20 |

Antidiabetic Potential

Recent studies have highlighted the potential of sulfonamide derivatives in managing diabetes. The compound demonstrated notable inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism.

Table 2: Enzyme Inhibition Potency

| Compound | IC50 Value (μM) |

|---|---|

| (2-Chloro-5-fluorophenyl)methanesulfonamide | 10.75 ± 0.52 |

| Acarbose | 39.48 ± 0.80 |

The presence of electron-withdrawing groups like chlorine and fluorine enhances the electron density on the sulfonamide moiety, improving binding affinity to these enzymes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and type of substituents on the phenyl ring significantly influence biological activity. For example, compounds with both electron-donating and withdrawing groups exhibited enhanced inhibitory effects due to optimized electronic interactions within the active site of target enzymes.

Molecular Docking Studies

Molecular docking studies have provided insights into how (2-Chloro-5-fluorophenyl)methanesulfonamide interacts with target proteins. The compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of α-glucosidase and α-amylase.

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of (2-Chloro-5-fluorophenyl)methanesulfonamide showed superior antibacterial activity compared to traditional sulfonamides when tested against multi-drug resistant strains.

- Diabetes Management Research : In vivo studies on diabetic rat models indicated that this compound improved glucose tolerance and reduced fasting blood glucose levels, suggesting its potential as an antidiabetic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。